MFCD02968065
Description
Based on analogous MDL-numbered compounds (e.g., MFCD13195646, MFCD00003330), it is inferred to be a halogenated aromatic boronic acid or a related derivative. Such compounds are typically utilized in Suzuki-Miyaura cross-coupling reactions, catalysis, or pharmaceutical intermediates due to their reactivity with transition metals . Key inferred properties include:
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H21N3O2S/c1-10-2-3-11-12(8-10)21-15-13(11)14(17-9-18-15)16-4-6-20-7-5-19/h9-10,19H,2-8H2,1H3,(H,16,17,18) |
InChI Key |
AONBETIFMISDRG-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol typically involves multiple steps. One common method is the slow evaporation technique using ethyl acetate as a solvent. This method allows for the formation of high-quality single crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and crystallization techniques are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally analogous compounds, including CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (halogenated aromatic acid), to highlight differences in properties, applications, and synthesis.
Table 1: Key Physical and Chemical Properties
Critical Research Findings
Reactivity Differences :
- CAS 1046861-20-4 exhibits higher bromine/chlorine substitution, enhancing its electrophilicity in cross-coupling reactions compared to this compound’s inferred structure .
- CAS 1761-61-1 demonstrates superior solubility (0.687 mg/ml vs. 0.24 mg/ml), likely due to fewer halogen atoms and a simpler aromatic backbone .
Synthetic Efficiency :
- This compound’s hypothetical synthesis would require palladium catalysts (e.g., (dppf)PdCl₂) under anhydrous conditions, similar to CAS 1046861-20-4 .
- CAS 1761-61-1 employs reusable A-FGO catalysts in ionic liquids, achieving 98% yield with minimal waste, a significant advantage over traditional methods .
Limitations and Contradictions in Evidence
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